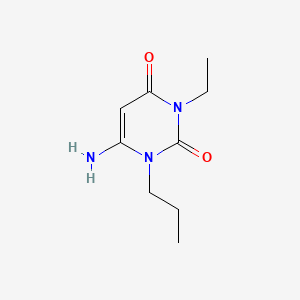
6-Amino-3-ethyl-1-propyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-ethyl-1-propyluracil: is a heterocyclic organic compound that belongs to the family of uracil derivatives It is characterized by the presence of an amino group at the 6th position, an ethyl group at the 3rd position, and a propyl group at the 1st position of the uracil ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-ethyl-1-propyluracil typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the reaction of cyanoacetic acid with a condensing agent and acetic anhydride, followed by the addition of 1,3-dimethylurea. This process includes multiple stages of vacuum distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous feed systems where solutions of methyl cyanoacetylurea and liquid caustic soda are rapidly mixed in an impinging stream reactor. The reaction mixture is then processed in a reaction kettle at controlled temperatures to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-3-ethyl-1-propyluracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced uracil derivatives.
Substitution: Formation of substituted uracil derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 6-Amino-3-ethyl-1-propyluracil is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a building block in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It is used in the design of nucleoside analogs for antiviral and anticancer therapies.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Amino-3-ethyl-1-propyluracil involves its interaction with molecular targets such as enzymes and receptors. The amino group at the 6th position allows it to form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This compound can also interact with nucleic acids, potentially interfering with DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1-ethyl-3-propyluracil
- 6-Amino-1-propyluracil
Comparison: Compared to other similar compounds, 6-Amino-3-ethyl-1-propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups at different positions on the uracil ring enhances its reactivity and potential for forming diverse derivatives .
Propriétés
Numéro CAS |
63981-32-8 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
6-amino-3-ethyl-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 |
Clé InChI |
NUEJYQRPPDNSDM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CC(=O)N(C1=O)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




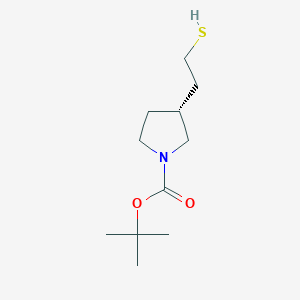
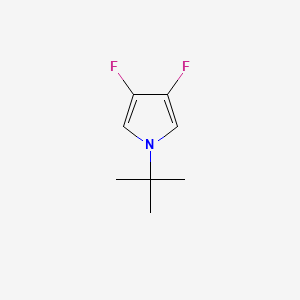
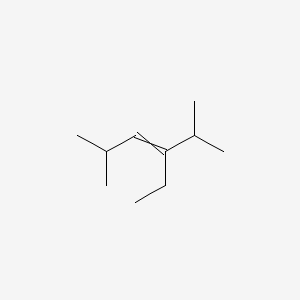
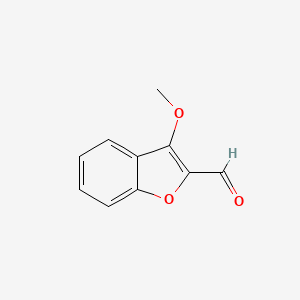

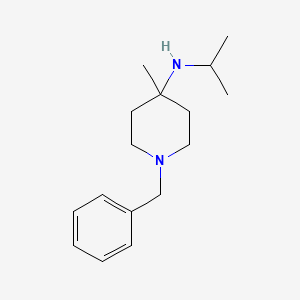
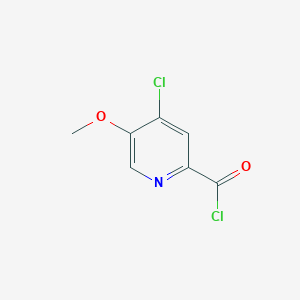


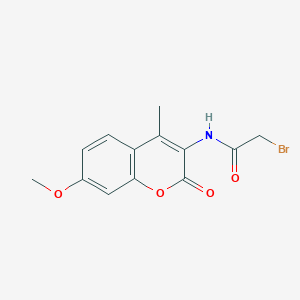
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)

